molecular formula C15H17BrN4O2 B10957117 (1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(3-methylphenyl)carbonyl]oxy}ethanimidamide

(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(3-methylphenyl)carbonyl]oxy}ethanimidamide

Cat. No.: B10957117
M. Wt: 365.22 g/mol
InChI Key: HCFXIABCJGDUJP-UHFFFAOYSA-N
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Description

(1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(3-METHYLBENZOYL)OXY]ETHANIMIDAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and an ethanimidamide moiety esterified with a 3-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(3-METHYLBENZOYL)OXY]ETHANIMIDAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

    Formation of the ethanimidamide moiety: This involves the reaction of the brominated pyrazole with an appropriate amine under controlled conditions.

    Esterification: The final step involves esterification with 3-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(3-METHYLBENZOYL)OXY]ETHANIMIDAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Hydrolysis: 3-methylbenzoic acid and the corresponding alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(3-METHYLBENZOYL)OXY]ETHANIMIDAMIDE involves its interaction with specific molecular targets. The bromine and methyl groups on the pyrazole ring may facilitate binding to certain enzymes or receptors, modulating their activity. The ester linkage allows for hydrolysis, releasing active metabolites that can exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: Similar in having a bromine atom and a methyl group.

    3-Methoxyphenylboronic acid: Similar in having a methoxy group and a phenyl ring.

Uniqueness

(1Z)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(3-METHYLBENZOYL)OXY]ETHANIMIDAMIDE is unique due to its specific combination of functional groups and the presence of both a pyrazole ring and an ethanimidamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17BrN4O2

Molecular Weight

365.22 g/mol

IUPAC Name

[(Z)-[1-amino-2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethylidene]amino] 3-methylbenzoate

InChI

InChI=1S/C15H17BrN4O2/c1-9-5-4-6-12(7-9)15(21)22-19-13(17)8-20-11(3)14(16)10(2)18-20/h4-7H,8H2,1-3H3,(H2,17,19)

InChI Key

HCFXIABCJGDUJP-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)O/N=C(/CN2C(=C(C(=N2)C)Br)C)\N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)ON=C(CN2C(=C(C(=N2)C)Br)C)N

Origin of Product

United States

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